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Compound of Interest

Compound Name:
5-Methylheptan-2-amine

hydrochloride

Cat. No.: B12329440 Get Quote

Executive Summary
Octodrine Hydrochloride (2-amino-6-methylheptane HCl), often marketed as DMHA, is an

aliphatic amine used in dietary supplements and historically as a nasal decongestant.[1] Its

structural similarity to 1,3-DMAA necessitates precise analytical methods for identification and

purity assessment.[1]

This guide details the protocol for the structural elucidation of Octodrine HCl using Nuclear

Magnetic Resonance (NMR) spectroscopy.[1] Unlike simple infrared (IR) identification, NMR

provides site-specific connectivity data, allowing for the differentiation of structural isomers

(e.g., 1,5-dimethylhexylamine vs. 1,3-dimethylamylamine analogs) and the confirmation of the

hydrochloride salt form.

Chemical Context & Assignment Logic
To interpret the spectrum accurately, one must understand the molecule's topology. Octodrine

is an eight-carbon aliphatic chain with a chiral center at C2 and a branched isopropyl tail.[1]

Chemical Formula:

[2]
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IUPAC Name: 2-amino-6-methylheptane hydrochloride

Key Structural Features:

C2-Methine (

-proton): The most deshielded aliphatic proton due to the electron-withdrawing ammonium
group (

).[1]

C1-Methyl: A doublet coupled to the C2-methine.[1]

Isopropyl Tail (C6, C7, C8): A diagnostic septet (C6) and intense doublets (C7, C8)

representing the terminal methyls.[2]

Structural Visualization
The following diagram outlines the carbon numbering scheme used throughout this protocol

and the logical flow of the characterization workflow.
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Figure 1: Structural connectivity of Octodrine HCl and the standard NMR characterization

workflow.

Experimental Protocol
Reagents and Materials

Analyte: Octodrine Hydrochloride (Reference Standard grade recommended).[2][1]

Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) with 0.03% TMS (v/v).[1]

Why DMSO-d6? While

is common for salts, DMSO-d6 is preferred here to observe the exchangeable ammonium
protons (

), which appear as a broad distinct signal (~8.0 ppm), confirming the salt formation.[2]

would exchange these protons, erasing this diagnostic peak.

NMR Tubes: High-precision 5mm tubes (e.g., Wilmad 507-PP or equivalent).[1]

Sample Preparation[5][6][7]
Weighing: Accurately weigh 10–15 mg of Octodrine HCl into a clean vial.

Note: Higher concentrations (up to 20 mg) improve 13C sensitivity but may cause

viscosity-induced broadening.[1]

Dissolution: Add 0.6 mL of DMSO-d6. Cap and vortex until fully dissolved.[1] The solution

should be clear and colorless.

Transfer: Filter the solution through a small plug of glass wool into the NMR tube if any

particulate matter is visible.[1]

Instrument Parameters (400 MHz or higher)
Temperature: 298 K (25°C).[2][1]

1H NMR:
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Pulse Angle: 30° or 90°.[1]

Relaxation Delay (D1):

2.0 seconds (ensure quantitative integration of methyls).

Scans (NS): 16 or 32.[2][1]

Spectral Width: -2 to 14 ppm.[1]

13C NMR (Proton Decoupled):

Pulse Angle: 30°.[1]

Relaxation Delay (D1): 2.0 seconds.[2][1]

Scans (NS):

1024 (due to low molecular weight and relaxation times).[1]

Peaking: Peaks may be sharp; ensure sufficient digital resolution.

Results and Discussion
1H NMR Spectrum Analysis
The proton spectrum of Octodrine HCl in DMSO-d6 is characterized by three distinct methyl

signals and a deshielded methine.[1]
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Position

Chemical Shift
(

, ppm)

Multiplicity Integral
Assignment
Logic

NH3+ 7.90 – 8.10
Broad

Singlet/Triplet
3H

Ammonium

protons.[1] Only

visible in non-

exchangeable

solvents

(DMSO).[1]

Confirms HCl

salt.[1][3]

H-2 3.05 – 3.15
Multiplet (Sextet-

like)
1H

The

-proton.[1]

Deshielded by

the adjacent

positive nitrogen.

[1] Shifts upfield

(~2.8 ppm) if free

base.[2][1]

H-3,4,5 1.20 – 1.60
Overlapping

Multiplets
6H

Methylene

envelope.[2] H-3

is diastereotopic

and may show

complexity.[1]

H-6 1.45 – 1.55
Septet

(obscured)
1H

Methine of the

isopropyl group.

[1] Often buried

in the methylene

envelope.[1]

H-1 1.18 – 1.22
Doublet (

Hz)
3H

Methyl group

attached to the

chiral center

(C2).[1]
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H-7, H-8 0.83 – 0.87
Doublet (

Hz)
6H

Terminal

isopropyl

methyls.[1]

Chemically

equivalent due to

free rotation.[1]

Note: Chemical shifts are referenced to TMS at 0.00 ppm.[1] Values may vary

0.05 ppm depending on concentration and temperature.[1]

13C NMR Spectrum Analysis
The carbon spectrum provides the carbon skeleton verification.[1] The lack of symmetry in the

chain (except for the isopropyl terminus) results in distinct signals.
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Position
Chemical Shift (

, ppm)
Type (DEPT-135) Assignment Logic

C-2 46.5 – 47.5 CH

-carbon.[1]

Significantly

deshielded by

Nitrogen.

C-3 33.0 – 34.5 CH2 -carbon.[1]

C-5 38.0 – 39.0 CH2
Methylene near the

isopropyl tail.[1]

C-6 27.0 – 28.0 CH
Methine of the

isopropyl group.[1]

C-4 23.5 – 24.5 CH2 Central methylene.

C-7, C-8 22.0 – 23.0 CH3

Isopropyl methyls.[1]

Intense signal (2

carbons).[2][1]

C-1 18.0 – 19.0 CH3
Methyl attached to C2.

[1]

Diagnostic Correlations (2D NMR)
To validate the assignment, COSY (Correlation Spectroscopy) is essential:

H-1 / H-2 Correlation: The doublet at ~1.20 ppm will show a strong cross-peak with the

methine at ~3.10 ppm.[1] This confirms the position of the amine group.[1]

H-7,8 / H-6 Correlation: The strong doublet at ~0.85 ppm will couple to the multiplet region

around 1.50 ppm, confirming the isopropyl tail.[1]

H-2 / H-3 Correlation: The methine at ~3.10 ppm will couple to the methylene envelope,

establishing the chain connectivity.[1]
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Quality Control & Impurity Profiling
Common impurities in synthetic Octodrine HCl include:

Regioisomers: 1,3-Dimethylamylamine (DMAA) analogs.[2][1][4] Look for shifts in the

-proton region or different methyl coupling patterns.[1]

Solvent Residuals:

Ethanol/Isopropanol:[1] Often used in recrystallization.[1] Look for signals at 1.05 ppm (t) /

3.44 ppm (q) for EtOH in DMSO.[1]

Water:[1][5] Variable peak around 3.3 ppm in DMSO-d6.[1]

Synthesis Byproducts: Alkene intermediates (if reductive amination was incomplete) would

appear in the 5.0–6.0 ppm region (absent in pure Octodrine).[2][1]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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